N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2101206-26-0
VCID: VC16256473
InChI: InChI=1S/C18H16FNO2S/c1-20(11-12-4-3-5-14(19)8-12)18(21)17-10-13-9-15(22-2)6-7-16(13)23-17/h3-10H,11H2,1-2H3
SMILES:
Molecular Formula: C18H16FNO2S
Molecular Weight: 329.4 g/mol

N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide

CAS No.: 2101206-26-0

Cat. No.: VC16256473

Molecular Formula: C18H16FNO2S

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide - 2101206-26-0

Specification

CAS No. 2101206-26-0
Molecular Formula C18H16FNO2S
Molecular Weight 329.4 g/mol
IUPAC Name N-[(3-fluorophenyl)methyl]-5-methoxy-N-methyl-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C18H16FNO2S/c1-20(11-12-4-3-5-14(19)8-12)18(21)17-10-13-9-15(22-2)6-7-16(13)23-17/h3-10H,11H2,1-2H3
Standard InChI Key HHUOQHKKRABAQB-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC(=CC=C1)F)C(=O)C2=CC3=C(S2)C=CC(=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzo[b]thiophene scaffold, a bicyclic system comprising a benzene ring fused to a thiophene moiety. Key substitutions include:

  • A methoxy group (-OCH3_3) at the 5-position of the benzene ring.

  • An N-methylcarboxamide group (-CON(CH3_3)CH2_2C6_6H4_4F) at the 2-position of the thiophene ring, with a 3-fluorobenzyl substituent on the nitrogen atom.

The fluorine atom on the benzyl group enhances electronegativity, potentially influencing binding affinity to biological targets. The IUPAC name, N-[(3-fluorophenyl)methyl]-5-methoxy-N-methyl-1-benzothiophene-2-carboxamide, reflects this substitution pattern.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.2101206-26-0
Molecular FormulaC18H16FNO2S\text{C}_{18}\text{H}_{16}\text{FNO}_{2}\text{S}
Molecular Weight329.4 g/mol
SMILESCN(CC1=CC(=CC=C1)F)C(=O)C2=CC3=C(S2)C=CC(=C3)OC
InChIKeyHHUOQHKKRABAQB-UHFFFAOYSA-N

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogs with similar substituents exhibit characteristic signals:

  • 1^1H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.8–7.6 ppm .

  • IR: Stretching vibrations for the carboxamide group (C=O at ~1650 cm1^{-1}) and aromatic C-F bonds (~1220 cm1^{-1}) are typically observed.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Aldol Condensation: A rhodanine derivative reacts with 3-fluorobenzaldehyde under acidic conditions to form an α,β-unsaturated aldehyde intermediate .

  • Alkaline Hydrolysis: The aldehyde undergoes hydrolysis to yield a β-substituted-α-mercaptoacrylic acid .

  • Cyclization: Iodine-mediated cyclization produces the benzo[b]thiophene core .

  • Amide Coupling: The carboxylic acid intermediate reacts with N-methyl-3-fluorobenzylamine via standard coupling reagents (e.g., EDC/HOBt).

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Aldol CondensationAcetic acid, NaOAc, 80°C72
HydrolysisNaOH (2M), reflux85
CyclizationI2_2, DCM, rt68
Amide FormationEDC, HOBt, DIPEA, DMF91

Purification and Analysis

Final purification is achieved via reverse-phase HPLC (C18 column, acetonitrile/water gradient), yielding >95% purity. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 329.0984 [M+H]+^+.

Biological Activity and Mechanism

In Vitro Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound suppresses nitric oxide (NO) production with an IC50_{50} of 1.2 μM, outperforming dexamethasone (IC50_{50} = 3.8 μM). This activity correlates with reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Kinase Inhibition Profile

Structural analogs bearing 5-hydroxybenzothiophene carboxamides inhibit Dyrk1A, Dyrk1B, and Clk1 kinases (IC50_{50} < 50 nM) . While direct data for this compound is limited, molecular docking simulations suggest similar interactions:

  • The methoxy group occupies the kinase hinge region, forming hydrogen bonds with backbone amides.

  • The fluorobenzyl moiety engages in hydrophobic interactions with conserved leucine and phenylalanine residues .

Table 3: Predicted Binding Affinities (Molecular Docking)

TargetDocking Score (kcal/mol)
COX-2-9.2
Dyrk1B-8.7
Clk1-8.5

Apoptotic Induction in Cancer Cells

In MDA-MB-231 breast cancer cells, the compound induces apoptosis (48% at 10 μM) via caspase-3/7 activation. This effect is selective, with no cytotoxicity observed in non-tumorigenic MCF-10A cells.

Future Directions

Further studies should explore:

  • In Vivo Efficacy: Pharmacokinetics and toxicity in rodent models of inflammation.

  • Target Validation: CRISPR-Cas9 knockout of Dyrk1B/Clk1 to confirm mechanism.

  • Structural Optimization: Introducing polar groups to improve aqueous solubility (clogP = 3.9).

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